molecular formula C6H8Br2N2O2 B1596178 1,3-Dibromo-5-ethyl-5-methylhydantoin CAS No. 82925-96-0

1,3-Dibromo-5-ethyl-5-methylhydantoin

Cat. No.: B1596178
CAS No.: 82925-96-0
M. Wt: 299.95 g/mol
InChI Key: HQOOUNQDRWCNFO-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-ethyl-5-methylhydantoin is a brominated derivative of hydantoin, a class of compounds known for their diverse applications in chemistry, biology, and industry. This compound, with the molecular formula C6H8Br2N2O2, is characterized by its bromine atoms and its structural complexity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-ethyl-5-methylhydantoin can be synthesized through the bromination of 5-ethyl-5-methylhydantoin. The reaction typically involves the use of bromine (Br2) in an appropriate solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where bromine atoms replace hydrogen atoms on the hydantoin ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors, where precise control of reaction parameters (temperature, pressure, and concentration) is crucial to ensure high yield and purity. The process may also include purification steps, such as recrystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-5-ethyl-5-methylhydantoin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions typically produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted hydantoins or other derivatives.

Scientific Research Applications

1,3-Dibromo-5-ethyl-5-methylhydantoin finds applications in several scientific research fields:

  • Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

  • Industry: It is utilized in the production of disinfectants and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1,3-Dibromo-5-ethyl-5-methylhydantoin exerts its effects depends on the specific reaction it undergoes. For example, in bromination reactions, the compound acts as a source of bromine, facilitating the electrophilic substitution of bromine atoms onto organic substrates. The molecular targets and pathways involved vary based on the type of reaction and the reagents used.

Comparison with Similar Compounds

1,3-Dibromo-5-ethyl-5-methylhydantoin is similar to other brominated hydantoins, such as 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). it is unique in its structural features, particularly the presence of the ethyl group, which influences its reactivity and applications. Other similar compounds include:

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • 1,3-Dibromo-5-ethyl-5-methylimidazolidine-2,4-dione

  • 2,4-Imidazolidinedione, 1,3-dibromo-5-ethyl-5-methyl-

These compounds share similarities in their bromine content and hydantoin structure but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

1,3-dibromo-5-ethyl-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2N2O2/c1-3-6(2)4(11)9(7)5(12)10(6)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOOUNQDRWCNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041239
Record name 1,3-Dibromo-5-ethyl-5-methylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82925-96-0
Record name 1,3-Dibromo-5-ethyl-5-methylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082925960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC140333
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dibromo-5-ethyl-5-methylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIBROMO-5-ETHYL-5-METHYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T00ONC56MD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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